molecular formula C13H12N4O B13125611 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol

2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol

Cat. No.: B13125611
M. Wt: 240.26 g/mol
InChI Key: FZVHRAFMAFURTI-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with an amino group, an imidazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Imidazole Ring Formation: The imidazole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under mild conditions using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The imidazole ring can be reduced to an imidazoline derivative using hydrogenation.

    Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-one.

    Reduction: 2-Amino-4-(1H-imidazolin-1-yl)-6-methylquinolin-8-ol.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate key signaling pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the imidazole and hydroxyl groups, making it less versatile in biological applications.

    4-(1H-Imidazol-1-yl)quinoline: Lacks the amino and hydroxyl groups, reducing its potential for hydrogen bonding and enzyme inhibition.

    6-Methylquinolin-8-ol: Lacks the amino and imidazole groups, limiting its chemical reactivity and biological activity.

Uniqueness

2-Amino-4-(1H-imidazol-1-yl)-6-methylquinolin-8-ol is unique due to the combination of functional groups that allow for diverse chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-4-imidazol-1-yl-6-methylquinolin-8-ol

InChI

InChI=1S/C13H12N4O/c1-8-4-9-10(17-3-2-15-7-17)6-12(14)16-13(9)11(18)5-8/h2-7,18H,1H3,(H2,14,16)

InChI Key

FZVHRAFMAFURTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)N

Origin of Product

United States

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